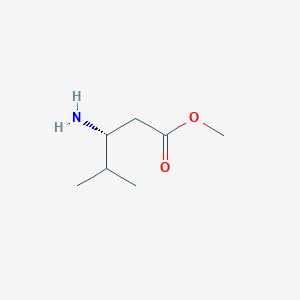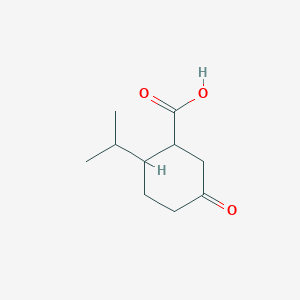
5-Oxo-2-(propan-2-YL)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O3 It is a cyclohexane derivative featuring a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the oxidation of 2-(propan-2-yl)cyclohexanone. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Dicarboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxylic acid functional groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-(propan-2-yl)cyclohexanone: Lacks the carboxylic acid group, limiting its applications in esterification and amidation reactions.
Cyclohexaneacetic acid: Features a different substitution pattern, leading to distinct chemical properties and reactivity.
Uniqueness
5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-oxo-2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h6,8-9H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
PXAQZFYFJCIEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


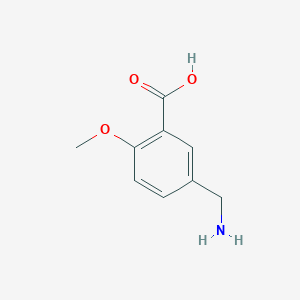
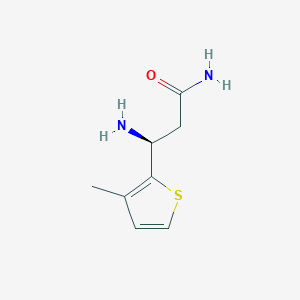
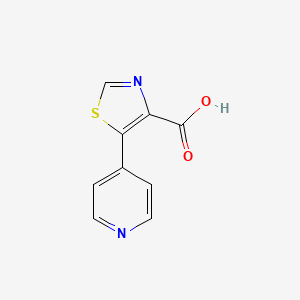
![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
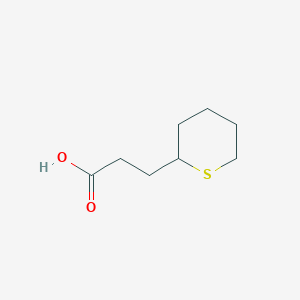
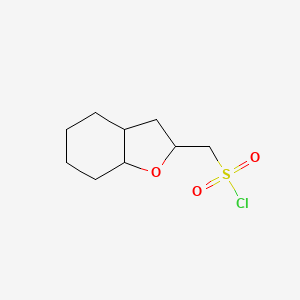
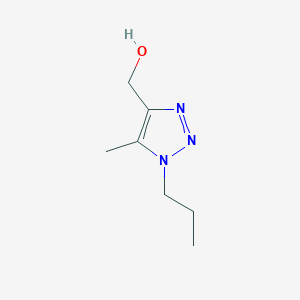
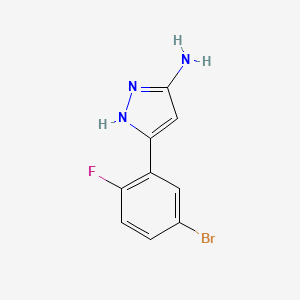
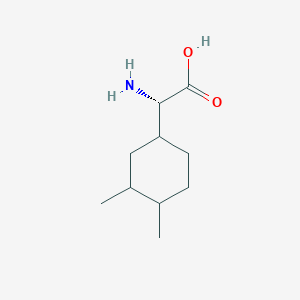
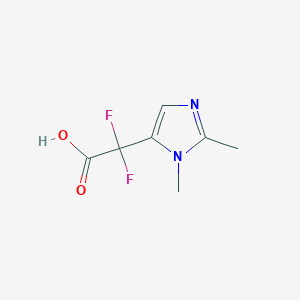
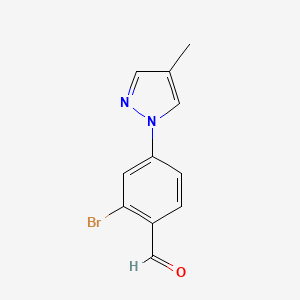
amine](/img/structure/B13302300.png)
